(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]
CAS No.: 464174-87-6
Cat. No.: VC5977519
Molecular Formula: C18H18BF4N3O
Molecular Weight: 379.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 464174-87-6 |
|---|---|
| Molecular Formula | C18H18BF4N3O |
| Molecular Weight | 379.17 |
| IUPAC Name | (5S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
| Standard InChI | InChI=1S/C18H18N3O.BF4/c1-3-7-15(8-4-1)11-17-12-22-13-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1/t17-;/m0./s1 |
| Standard InChI Key | FGPCZOZPSRFEGN-RMRYJAPISA-M |
| SMILES | [B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula, C₁₈H₁₈BF₄N₃O, reflects a complex architecture combining aromatic, heterocyclic, and ionic components . The core structure comprises:
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A triazolo[3,4-c] oxazin-4-ium bicyclic system, where the triazole ring (three nitrogen atoms) is fused to an oxazinium ring (one oxygen and one nitrogen atom).
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(S)-5-Benzyl and 2-phenyl substituents, introducing chirality at the 5-position and aromatic bulk.
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A tetrafluoroborate (BF₄⁻) counterion balancing the positive charge on the oxazinium nitrogen .
The stereochemistry at the 5-position is explicitly (S), as denoted in the IUPAC name. This chirality is critical for interactions in enantioselective applications, though specific studies on its optical activity remain unpublished.
Structural Data
| Property | Value/Descriptor | Source |
|---|---|---|
| IUPAC Name | (5S)-5-benzyl-2-phenyl-6,8-dihydro-5H- triazolo[3,4-c] oxazin-4-ium; tetrafluoroborate | |
| SMILES | B-(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| InChIKey | FGPCZOZPSRFEGN-RMRYJAPISA-M | |
| PubChem CID | 53469168 |
Synthesis and Characterization
Synthetic Routes
While detailed protocols are proprietary, the structure suggests a multi-step synthesis involving:
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Formation of the triazole ring via cyclization of a hydrazine derivative with a nitrile or carbonyl compound.
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Oxazinium ring construction through ring-closing reactions, possibly using epoxide intermediates or nucleophilic substitution.
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Benzylation and phenyl introduction via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aromatic substituents.
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Salt formation with tetrafluoroboric acid to yield the final ionic species .
A related compound, (S)-5-benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H- triazolo[3,4-c] oxazin-2-ium tetrafluoroborate (CAS: 925706-40-7), employs similar methodologies but substitutes phenyl with mesityl (2,4,6-trimethylphenyl) and adds methyl groups to the oxazinium ring . This demonstrates the modularity of the core structure for derivatization.
Analytical Characterization
Key characterization methods likely include:
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NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent integration and stereochemistry.
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Mass Spectrometry: High-resolution MS to verify molecular ion and fragmentation patterns.
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X-ray Crystallography: To resolve absolute configuration, though no public datasets are available .
Physicochemical Properties
Thermal Properties
Applications and Research Utility
Pharmaceutical Intermediate
The triazole moiety is a pharmacophore in antiviral and anticancer agents. While direct bioactivity data for this compound is absent, analogs like (S)-5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c] triazol-2-ium tetrafluoroborate (CAS: 960254-94-8) have been explored as kinase inhibitors . The benzyl and phenyl groups may modulate lipophilicity and target binding.
Asymmetric Catalysis
Chiral triazolo-oxazinium salts are employed as organocatalysts in enantioselective reactions. The (S)-configuration could induce stereochemical control in aldol or Mannich reactions, though specific examples require validation .
Comparative Analysis with Analogous Compounds
| Compound (CAS) | Structural Differences | Potential Applications | Source |
|---|---|---|---|
| 925706-40-7 | Mesityl substituent; dimethyl oxazinium | Enhanced steric hindrance | |
| 960254-94-8 | Pyrrolo-triazole core | Kinase inhibition |
The phenyl-benzyl variant (464174-87-6) balances aromatic π-stacking and moderate steric bulk, positioning it as a versatile scaffold for further functionalization.
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